molecular formula C11H15NO2 B14835525 4-(Cyclohexyloxy)pyridin-3-OL

4-(Cyclohexyloxy)pyridin-3-OL

Cat. No.: B14835525
M. Wt: 193.24 g/mol
InChI Key: KHXWCYXKNXUTPG-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)pyridin-3-OL is a heterocyclic compound that features a pyridine ring substituted with a cyclohexyloxy group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of pyridin-3-OL with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)pyridin-3-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-OL: Similar structure but with the hydroxyl group at the 2-position.

    Pyridin-4-OL: Similar structure but with the hydroxyl group at the 4-position.

    Cyclohexyloxy-pyridines: Compounds with the cyclohexyloxy group at different positions on the pyridine ring.

Uniqueness

4-(Cyclohexyloxy)pyridin-3-OL is unique due to the specific positioning of the cyclohexyloxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-cyclohexyloxypyridin-3-ol

InChI

InChI=1S/C11H15NO2/c13-10-8-12-7-6-11(10)14-9-4-2-1-3-5-9/h6-9,13H,1-5H2

InChI Key

KHXWCYXKNXUTPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=NC=C2)O

Origin of Product

United States

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